molecular formula C22H21N3O4 B2443679 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1903309-94-3

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2443679
CAS RN: 1903309-94-3
M. Wt: 391.427
InChI Key: LUTMOIKRQDUVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of this compound has been studied and reported. It adopts a triclinic crystal system with the following parameters:

Asymmetric Synthesis

Researchers have developed a palladium-catalyzed asymmetric intramolecular O-arylation strategy to synthesize important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This method allows for highly enantioselective formation, making it valuable for drug discovery and natural product synthesis .

PARP1 Enzyme Inhibition

The compound has been evaluated for its in vitro inhibition of PARP1 enzyme activity. This enzyme plays a crucial role in DNA repair and has implications in cancer therapy. Further studies are needed to explore its potential as a PARP inhibitor .

Antimicrobial Activity

Substituted phenylthioureas derived from this compound have been synthesized and tested for antimicrobial activity. Investigating its effects against bacteria, fungi, and other pathogens could lead to novel therapeutic agents .

Isoflavone Derivatives

The compound has been incorporated into an isoflavone derivative (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one). Its single crystal X-ray structure has been elucidated, providing valuable information for understanding its biological properties .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14-23-21(29-24-14)17-12-25(11-16(17)15-7-3-2-4-8-15)22(26)20-13-27-18-9-5-6-10-19(18)28-20/h2-10,16-17,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMOIKRQDUVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

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